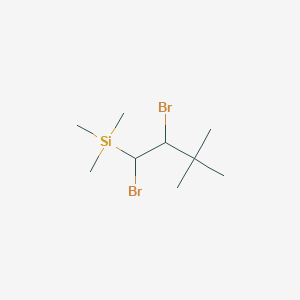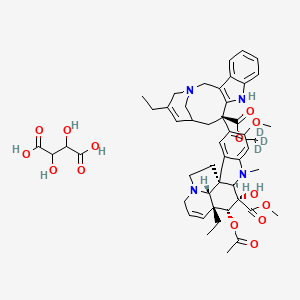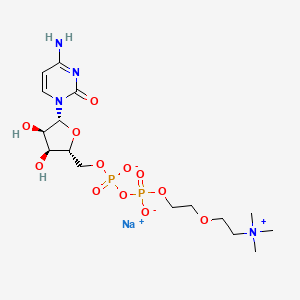
Ethoxy Citicoline Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy Citicoline Sodium is a derivative of Citicoline Sodium, a compound known for its neuroprotective properties. It is primarily used in the treatment of neurological disorders and is recognized for its ability to enhance cognitive functions and protect neuronal structures. The molecular formula of this compound is C16H29N4NaO12P2, and it has a molecular weight of 554.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ethoxy Citicoline Sodium involves the biotransformation of materials such as 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose. Yeast is used as a biocatalyst in this process. The extraction and separation are carried out using active carbon as the adsorbing carrier and Cl- type ion exchange resin as the separating carrier. The product is purified using an alcohol solvent as the crystallizing solvent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process ensures high product yield and purity, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethoxy Citicoline Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of phosphoric acid derivatives, while reduction can yield various phospholipid intermediates .
Aplicaciones Científicas De Investigación
Ethoxy Citicoline Sodium has a wide range of applications in scientific research:
Mecanismo De Acción
Ethoxy Citicoline Sodium exerts its effects by stimulating the biosynthesis of phosphatidylcholine, a key component of neuronal membranes. It enhances the reconstruction of phosphatidylcholine and sphingomyelin, inhibits the activation of phospholipases, and preserves mitochondrial membrane integrity. Additionally, it provides choline for the synthesis of acetylcholine, a neurotransmitter, and stimulates tyrosine hydroxylase activity, leading to increased dopamine release .
Comparación Con Compuestos Similares
Citicoline Sodium: The parent compound, known for its neuroprotective and cognitive-enhancing properties.
Uridine Diphosphate Choline: Another derivative with similar applications in neuroprotection.
Cytidine 5’-pyrophosphate 2-(Dimethylamino)ethyl Ester Sodium Salt: A related compound used in similar research contexts.
Uniqueness: Ethoxy Citicoline Sodium is unique due to its specific ethoxy group, which may confer distinct pharmacokinetic properties and enhance its stability under certain conditions. This makes it a valuable compound for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C16H29N4NaO12P2 |
|---|---|
Peso molecular |
554.36 g/mol |
Nombre IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[2-(trimethylazaniumyl)ethoxy]ethyl phosphate |
InChI |
InChI=1S/C16H30N4O12P2.Na/c1-20(2,3)6-7-28-8-9-29-33(24,25)32-34(26,27)30-10-11-13(21)14(22)15(31-11)19-5-4-12(17)18-16(19)23;/h4-5,11,13-15,21-22H,6-10H2,1-3H3,(H3-,17,18,23,24,25,26,27);/q;+1/p-1/t11-,13-,14-,15-;/m1./s1 |
Clave InChI |
AKDPTIRIZKGFOU-MOAMTLHQSA-M |
SMILES isomérico |
C[N+](C)(C)CCOCCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES canónico |
C[N+](C)(C)CCOCCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


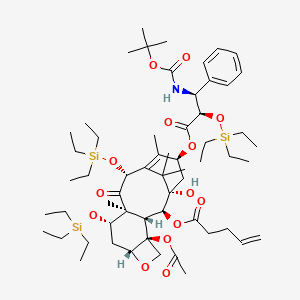

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
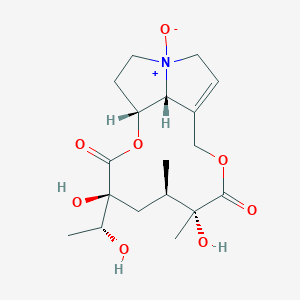
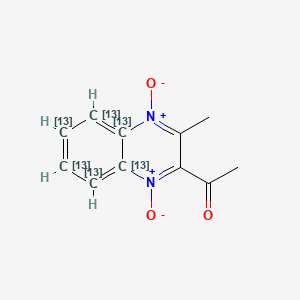
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
